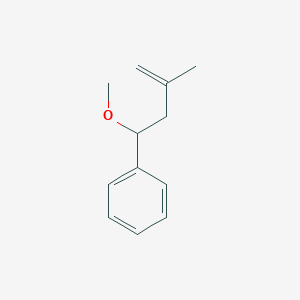

(1-Methoxy-3-methyl-but-3-enyl)-benzene

Description

Contextual Overview of Alkene, Ether, and Aromatic Functional Group Interplay

The chemical behavior of aryl ether-alkenes is a direct consequence of the electronic and steric interplay between the constituent functional groups. masterorganicchemistry.com

The Aromatic Ring: The benzene (B151609) ring is a stable, planar cyclic system of delocalized π-electrons. youtube.com It typically undergoes electrophilic substitution reactions. The nature of substituents on the ring can significantly influence its reactivity. wikipedia.org

The Ether Linkage: The ether group (R-O-R') introduces a bent C-O-C bond and possesses lone pairs of electrons on the oxygen atom. wikipedia.org This feature can influence the molecule's conformation and allows the oxygen to act as a hydrogen bond acceptor. libretexts.org In aryl ethers, the oxygen atom's lone pairs can conjugate with the aromatic π-system, affecting the electron density of the ring. ncert.nic.in

The Alkene Double Bond: The carbon-carbon double bond of the alkene is a region of high electron density, making it susceptible to electrophilic addition reactions. libretexts.org The position of the double bond within the alkyl chain can lead to different regio- and stereochemical outcomes in its reactions.

The methoxy (B1213986) group (–OCH₃) on the benzene ring is an electron-donating group at the para position, which can influence the reactivity of the aromatic ring. wikipedia.org The interplay of these groups in a single molecule like (1-Methoxy-3-methyl-but-3-enyl)-benzene can lead to complex and selective chemical transformations.

Historical Perspective on the Study of Structurally Related Compounds

The synthesis of ethers has been a cornerstone of organic chemistry for over a century, with the Williamson ether synthesis, developed in the 1850s, being a classic and enduring method. nih.gov The study of aryl ethers, in particular, gained momentum with the development of reactions like the Ullmann condensation, which allowed for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org

The investigation of molecules containing both ether and alkene functionalities has been driven by their presence in numerous natural products and their utility as synthetic intermediates. Early work focused on understanding the reactivity of these bifunctional systems, such as the selective reactions of the double bond in the presence of the ether linkage. The development of catalytic methods in the 20th and 21st centuries has provided more efficient and selective ways to synthesize and modify aryl ether-alkenes. organic-chemistry.org

Contemporary Relevance in Advanced Organic Synthesis and Materials Science

Aryl ether-alkenes continue to be of significant interest in modern organic chemistry and materials science.

Advanced Organic Synthesis: These compounds are valuable precursors in the synthesis of complex molecules. numberanalytics.com The ether linkage can serve as a stable structural unit or as a protecting group for alcohols, while the alkene can be functionalized in numerous ways, including oxidation, reduction, and addition reactions, to build molecular complexity. masterorganicchemistry.comchemistrysteps.com Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of complex aryl ether-alkenes. acs.org

Materials Science: The incorporation of aryl ether structures is a key strategy in the design of high-performance polymers. Poly(aryl ether)s are known for their thermal stability and mechanical strength. The presence of an alkene functionality in a monomer unit offers the potential for polymerization or post-polymerization modification, allowing for the creation of novel materials with tailored properties.

While specific research on "this compound" is not widely available in public literature, its structural motifs are present in a variety of compounds that are actively studied.

Chemical and Physical Properties

Detailed experimental data for "this compound" is not readily found in scientific literature. However, based on the properties of structurally similar compounds, we can infer some of its characteristics. For instance, related compounds like 1-methoxy-3-methylbenzene and other aryl ethers have been subjects of study. nist.govmatrix-fine-chemicals.comnist.gov

Below is a table of computed properties for a structurally related compound, 1-Methoxy-3-[1-(2-methylphenyl)but-3-enyl]benzene, which gives an indication of the expected properties of the target molecule.

Interactive Data Table: Computed Properties of a Structurally Related Compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O | PubChem nih.gov |

| Molecular Weight | 252.3 g/mol | PubChem nih.gov |

| XLogP3-AA | 5.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 252.151415257 Da | PubChem nih.gov |

| Topological Polar Surface Area | 9.2 Ų | PubChem nih.gov |

Note: The data presented is for a related, more complex molecule and should be considered as an approximation for this compound.

Synthesis and Reactivity

Specific, documented synthetic routes for "this compound" are not prevalent in the reviewed literature. However, general methods for the synthesis of aryl ethers and the reactions of alkenes provide a basis for its potential preparation and chemical behavior.

A plausible synthetic approach would involve the Williamson ether synthesis, reacting the sodium salt of 3-methyl-but-3-en-1-ol with 1-bromo-3-methoxybenzene. Alternatively, palladium-catalyzed cross-coupling reactions could be employed. organic-chemistry.org

The reactivity of "this compound" would be dictated by its functional groups. The alkene moiety would be expected to undergo electrophilic additions, while the methoxy-substituted aromatic ring could participate in electrophilic aromatic substitution reactions. The ether linkage itself is generally stable but can be cleaved under harsh conditions. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

70672-86-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(1-methoxy-3-methylbut-3-enyl)benzene |

InChI |

InChI=1S/C12H16O/c1-10(2)9-12(13-3)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3 |

InChI Key |

NJORHIXUSNLIQR-UHFFFAOYSA-N |

SMILES |

CC(=C)CC(C1=CC=CC=C1)OC |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Methyl but 3 Enyl Benzene and Analogous Structures

Strategies for Constructing the Aryl Ether Moiety

The formation of the methoxybenzene core is a critical step in the synthesis of the target molecule. This can be achieved through classical etherification reactions or by nucleophilic aromatic substitution, depending on the available starting materials.

Etherification Reactions Involving Phenolic Precursors

A prominent and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comlumenlearning.com

To form a methoxybenzene moiety, a suitable phenolic precursor would be treated with a strong base to generate the phenoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. Common bases used for the deprotonation of phenols include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). jk-sci.com The choice of a non-protic solvent can be crucial to minimize side reactions. jk-sci.com While this method is highly effective for primary alkyl halides, it's important to note that tertiary or sterically hindered alkyl halides are prone to E2 elimination as a competing reaction. jk-sci.com

General Reaction Scheme:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + CH₃-X → Ar-OCH₃ + X⁻

(where Ar = aryl group, X = leaving group like I, Br, OSO₂CH₃)

| Reactant 1 | Reactant 2 | Base | Product | Key Feature |

| Phenol | Methyl Iodide | Sodium Hydride | Methoxybenzene | SN2 reaction with a primary alkyl halide. masterorganicchemistry.com |

| Substituted Phenol | Dimethyl Sulfate | Potassium Carbonate | Substituted Methoxybenzene | Utilizes a common and effective methylating agent. |

Nucleophilic Aromatic Substitution Approaches for Methoxybenzene Formation

Nucleophilic aromatic substitution (SNAr) provides an alternative route to methoxybenzenes, particularly when starting with an activated aryl halide. chemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group is subsequently eliminated to restore aromaticity.

For the formation of a methoxybenzene, sodium methoxide (NaOCH₃) serves as the nucleophile. The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (typically a halide). chemistrysteps.comlibretexts.org The presence of these groups is essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

General Reaction Scheme:

Ar-X + NaOCH₃ → Ar-OCH₃ + NaX

(where Ar is an electron-deficient aryl group and X is a halide)

| Aryl Halide | Nucleophile | Condition | Product |

| p-Nitrochlorobenzene | Sodium Methoxide | Heating | p-Nitromethoxybenzene |

| 2,4-Dinitrofluorobenzene | Sodium Methoxide | Room Temperature | 2,4-Dinitromethoxybenzene |

Introduction and Functionalization of the Butenyl Side Chain

Once the methoxybenzene core is established, the next critical phase is the introduction and functionalization of the 3-methyl-but-3-enyl side chain. This can be accomplished through a variety of modern carbon-carbon bond-forming reactions.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. atlanchimpharma.com Cross-metathesis (CM) is particularly relevant for the synthesis of the target structure, as it allows for the coupling of two different alkenes. atlanchimpharma.com

In a potential synthetic route, a methoxy-substituted styrene derivative could be reacted with 2-methyl-1-butene in the presence of a Grubbs-type catalyst. The reaction equilibrium can be driven towards the desired product by removing the volatile ethylene byproduct. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reaction. illinois.edu

| Catalyst Generation | Key Features | Typical Substrates |

| Grubbs' First Generation | Good functional group tolerance. | Terminal and internal olefins. |

| Grubbs' Second Generation | Higher activity and broader substrate scope. | Electron-rich and electron-deficient olefins. hrpub.org |

| Hoveyda-Grubbs Catalysts | Increased stability and potential for catalyst recycling. | A wide range of olefins for cross-metathesis. |

Organometallic Coupling Reactions (e.g., Heck-type Arylations)

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds and the arylation of olefins. nih.gov

To construct the target molecule, a methoxy-substituted aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) could be coupled with 3-methyl-1-butene in the presence of a palladium catalyst, a base (such as triethylamine or potassium carbonate), and a suitable phosphine ligand. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. wikipedia.orgnih.gov

Key Components of the Heck Reaction

| Component | Examples | Function |

| Aryl Halide/Triflate | 4-Iodoanisole, 4-Bromoanisole | Arylating agent |

| Alkene | 3-Methyl-1-butene | Source of the butenyl side chain |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | Triethylamine, Potassium Carbonate | Neutralizes the hydrogen halide produced |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

Wittig-type and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. mnstate.eduwikipedia.org

Wittig Reaction: This reaction involves the use of a phosphonium ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com For the synthesis of the target structure, a suitable starting material would be a methoxy-substituted phenylacetaldehyde or a related ketone. This would be reacted with an ylide generated from a 2-methylallyl-triphenylphosphonium salt. The synthesis of the ylide itself typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification. chem-station.com This reaction generally favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org To synthesize the target molecule, a methoxy-substituted benzaldehyde or ketone would be reacted with the carbanion generated from diethyl (2-methylallyl)phosphonate.

| Reaction | Key Reagent | Carbonyl Substrate | Advantage |

| Wittig Reaction | Phosphonium Ylide | Aldehyde or Ketone | Broad applicability for alkene synthesis. mnstate.edu |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde or Ketone | Easy removal of byproduct; often stereoselective for (E)-alkenes. chem-station.com |

Grignard Reagent-Mediated Transformations

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. sigmaaldrich.com Their application in the synthesis of (1-Methoxy-3-methyl-but-3-enyl)-benzene and its analogs typically involves the cross-coupling of an appropriate aryl Grignard reagent with an allylic electrophile or vice-versa.

A notable strategy involves the nickel-catalyzed cross-coupling reaction between aryl Grignard reagents and allylic ethers. nih.gov This methodology provides a direct route to form C(sp²)–C(sp³) bonds. For instance, the reaction of a methoxyphenylmagnesium halide with a 1-halo-3-methyl-but-3-ene derivative in the presence of a suitable nickel pincer complex catalyst can yield the target structure. The pincer ligand plays a crucial role in stabilizing the nickel catalyst and influencing the reaction's efficiency and regioselectivity. nih.gov Research has shown that reactions involving cinnamyl ether derivatives proceed with high regioselectivity, affording the linear coupled products in high yields. nih.gov

Another approach involves the reaction of a Grignard reagent with an aryl ketone precursor. While the direct addition of Grignard reagents to aryl acid chlorides often leads to a mixture of the ketone and the tertiary alcohol (from a second addition), moderated systems have been developed. Using a ligand such as bis[2-(N,N-dimethylamino)ethyl] ether can temper the Grignard reagent's reactivity, allowing for the selective formation of the aryl ketone in high yield. organic-chemistry.org This ketone can then be further elaborated to the target butenyl-benzene structure through subsequent reactions like a Wittig olefination.

The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium center, stabilizing the Grignard reagent. quora.com The reaction must be conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents like water. sigmaaldrich.com

Table 1: Examples of Nickel-Catalyzed Cross-Coupling of Allylic Ethers with Aryl Grignard Reagents

| Allylic Ether | Aryl Grignard Reagent | Catalyst (mol%) | Solvent | Yield of Linear Product (%) | Reference |

|---|---|---|---|---|---|

| Cinnamyl phenyl ether | 4-MeOC₆H₄MgBr | 1b (1.0) | Et₂O | 95 | nih.gov |

| Cinnamyl methyl ether | PhMgBr | 1b (1.0) | Et₂O | 98 | nih.gov |

| (E)-1-Phenoxy-2-butene | 4-MeOC₆H₄MgBr | 1b (2.5) | Et₂O | 85 (Linear/Branched = 95:5) | nih.gov |

Stereoselective Synthesis of the Butenyl Moiety

Achieving stereocontrol in the synthesis of the butenyl moiety is crucial when targeting specific stereoisomers of this compound. This can be accomplished through various asymmetric strategies.

Enantioselective Catalysis in Alkene Formation

Enantioselective catalysis offers a powerful method for constructing chiral molecules from readily available precursors. nih.gov In the context of forming the butenyl moiety, catalytic reactions can be employed to create the chiral center with high enantiomeric excess (ee).

One approach is the catalytic enantioselective functionalization of pre-existing alkenes. nih.gov For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-silyl α,β-unsaturated carbonyl compounds can generate chiral organosilicon compounds with high enantioselectivity. organic-chemistry.org These intermediates can be further transformed into the desired butenyl structure.

Another relevant strategy is the development of enantioselective methods for the synthesis of specific alkene geometries and functionalities. For instance, Brønsted acid-catalyzed enantioselective synthesis has been used to produce (Z)-1,3-butadienyl-2-carbinols in good yields with excellent Z-selectivities and enantiopurities from α-alkyl-substituted homoallenyl boronates. acs.org Such carbinols are versatile precursors that can be converted to the target butenyl moiety.

Furthermore, catalytic asymmetric construction of butenolides provides access to enantiomerically enriched building blocks. acs.orgnih.gov These cyclic structures can be opened and modified to form the acyclic chiral butenyl side chain.

Table 2: Enantioselective Catalytic Approaches to Chiral Alkene-Containing Structures

| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| [2+2]-Cycloaddition | Cobalt-based catalyst | Alkynes and Alkenyl derivatives | Cyclobutenes | 86-97% | nih.govnsf.gov |

| Aldehyde Addition | Chiral Phosphoric Acid | Homoallenyl boronates and Aldehydes | (Z)-1,3-Butadienyl-2-carbinols | Excellent | acs.org |

| Vinylogous Mukaiyama Aldol Reaction | (R)-1,1′-Binaphthol/Ti(OiPr)₄ | 2-(Trimethylsilyloxy)furan and Aldehydes | γ-Butenolides | Up to 96% | nih.gov |

| 1,4-Addition | Rhodium/(R,R)-Bn-bod* | Arylboronic acids and β-Silyl α,β-unsaturated carbonyls | β-Silyl 1,4-adducts | Very high | organic-chemistry.org |

Diastereoselective Control in Carbon-Carbon Bond Formation

When a molecule contains one or more pre-existing stereocenters, the formation of a new stereocenter must be controlled relative to the existing ones. This is known as diastereoselective control.

In the synthesis of the butenyl moiety, diastereoselectivity is often achieved in carbon-carbon bond-forming reactions like aldol additions. The use of boron enolates in aldol reactions is a classic strategy for achieving high diastereoselectivity. researchgate.net The geometry of the boron enolate ((Z) or (E)) dictates the relative stereochemistry (syn or anti) of the resulting β-hydroxy carbonyl compound. The compact Zimmerman-Traxler transition state model explains the high levels of stereocontrol observed. researchgate.net

More recent methods have utilized polyboron compounds as versatile building blocks. For example, a highly diastereoselective carbon-carbon bond-forming reaction involving the tandem coupling of benzyltriboronates, enoates, and alkyl halides has been developed. nih.gov This method allows for the creation of products with quaternary stereocenters with excellent diastereopurity.

The Curtin-Hammett principle can be used to understand and predict the outcome of reactions where rapidly equilibrating starting materials lead to different diastereomeric products under kinetic control. nih.gov By understanding the relative energies of the transition states leading to the different diastereomers, reaction conditions can be optimized to favor the formation of the desired product.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for asymmetric synthesis. youtube.com This strategy incorporates a pre-existing stereocenter from the starting material into the target molecule, circumventing the need for an asymmetric induction step.

Terpenes are a common source of chiral starting materials. For instance, monoterpenes like (+)-citronellal and (−)-linalool possess the carbon backbone and inherent chirality that can be elaborated to form complex targets, including those with butenyl moieties. nih.gov For example, (+)-citronellal can be converted through a series of steps, including dehydration and ozonolysis, into intermediates suitable for constructing complex cyclic and acyclic systems. nih.gov

Amino acids, such as L-glutamic acid, and carbohydrates are other major components of the chiral pool. uni-muenchen.deresearchgate.net Their functional groups (amines, carboxylic acids, hydroxyls) and defined stereocenters make them versatile starting points for complex syntheses. For example, a synthetic strategy starting from (R)-methyl 3-hydroxybutanoate, a derivative of a chiral pool molecule, was used to construct a complex alkyne fragment for a Sonogashira coupling in the total synthesis of polysin. nsf.gov

The key advantage of this approach is the direct transfer of chirality from an inexpensive natural source to a complex target molecule. researchgate.net

Table 3: Examples of Chiral Pool Starting Materials and Their Applications

| Chiral Pool Source | Example Starting Material | Key Transformation | Target Motif/Product Class | Reference |

|---|---|---|---|---|

| Monoterpenes | (+)-Citronellal | Dehydration, Ozonolysis, Pauson-Khand reaction | Sesquiterpenes | nih.gov |

| Monoterpenes | (−)-Linalool | Allylic oxidation, Organocatalytic cyclization | Artemone | nih.gov |

| Amino Acids | L-Glutamic acid | Diastereoselective allylation, Pauson-Khand reaction | Lycopodium alkaloids | uni-muenchen.de |

| Hydroxy acids | (R)-Methyl 3-hydroxybutanoate | Multi-step conversion to alkyne | Drimane meroterpenoids | nsf.gov |

Synthesis of Precursor Molecules Bearing Aryl, Alkene, and Methoxy (B1213986) Functionalities

The efficient synthesis of the target compound relies on the availability of suitable precursor molecules that already contain the key functional groups: an aryl ring, an alkene, and a methoxy group.

One powerful method for constructing such precursors is olefin cross-metathesis. This reaction allows for the rapid assembly of complex unsaturated molecules from simpler alkenes. For example, cross-metathesis can be used to construct 1,5-dicarbonyl intermediates which can then be cyclized to form substituted aryl amines, demonstrating a de novo approach to arene synthesis that incorporates alkene fragments. nih.gov

Another strategy involves the C-H functionalization of arylboronic acids. Catalytic C-H silylation of arylboronates can lead to the formation of aryne precursors, which are highly reactive intermediates useful for constructing complex aromatic systems. acs.org These methods allow for the regioselective introduction of various functionalities onto an aromatic ring.

Furthermore, hypervalent iodine reagents, such as arylbenziodoxoles, serve as efficient precursors for introducing aryl and alkenyl groups. mdpi.com These reagents can participate in coupling reactions under mild conditions, often without the need for transition metal catalysts, providing a versatile route to molecules bearing both aryl and alkene moieties.

Finally, palladium-catalyzed cross-coupling reactions, while not strictly precursor synthesis, are fundamental in assembling the required functionalities. Reactions like the Suzuki or Hiyama coupling can link an aryl halide (potentially containing a methoxy group) with a vinylboronic acid or vinylsilane, respectively, to construct the aryl-alkene bond framework directly. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 3 Methyl but 3 Enyl Benzene

Reactivity of the Butenyl Alkene Moiety

The terminal alkene is an electron-rich functional group, making it susceptible to attack by electrophiles and a suitable partner in various addition and cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. quimicaorganica.org The reaction is initiated by an electrophile attacking the electron-rich π-bond of the alkene, typically proceeding through a carbocation intermediate. libretexts.org For 4-methoxy-4-phenyl-2-methylbut-1-ene, the addition of an electrophile (E+) to the terminal double bond would lead to the formation of a carbocation. According to Markovnikov's rule, the electrophile will add to the less substituted carbon (C1), generating a more stable tertiary carbocation at C2. The subsequent attack by a nucleophile (Nu-) on this carbocation yields the final addition product. The stability of this carbocation is further enhanced by the presence of the methyl group.

The general mechanism involves the protonation of the double bond to form a carbocation, which is then trapped by a nucleophile. libretexts.org The rate-determining step is the initial formation of the carbocation. libretexts.orglibretexts.org

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydroarylation)

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of alkenes. vedantu.com In the case of 4-methoxy-4-phenyl-2-methylbut-1-ene, treatment with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution would yield the primary alcohol. The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in the formation of 4-methoxy-4-phenyl-2-methylbutan-1-ol. Research on the hydroboration of similar compounds like 4-phenyl-1-butene (B1585249) has shown that the reaction proceeds to give the primary alcohol as the major product. rit.edu

Hydroarylation: This reaction involves the addition of a C-H bond of an arene across the C=C double bond, typically catalyzed by transition metals like palladium or rhodium. rsc.org The hydroarylation of the terminal alkene in (1-Methoxy-3-methyl-but-3-enyl)-benzene with another aromatic compound (e.g., benzene) could lead to the formation of a new C-C bond. Catalytic systems, such as PdCl₂(PPh₃)₂ with a mild base, have been used for the regioselective hydroarylation of terminal alkynes containing heteroatoms to form homoallylic systems. rsc.org A similar strategy could potentially be applied here.

Cycloaddition Reactions

The alkene moiety can act as a 2π component in cycloaddition reactions. libretexts.orgyoutube.com

[4+2] Cycloaddition (Diels-Alder Reaction): The butenyl alkene can serve as a dienophile in a Diels-Alder reaction with a conjugated diene. The reaction is typically thermally allowed and results in the formation of a six-membered ring. youtube.comyoutube.com The stereochemistry of the product is controlled by the geometry of the starting materials.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between two alkene units can form cyclobutane (B1203170) rings. youtube.com This reaction is allowed under photochemical conditions, where one alkene is electronically excited. youtube.com Thermal [2+2] cycloadditions are generally forbidden but can occur with ketenes. libretexts.org

Ene Reaction: The molecule, possessing an allylic hydrogen atom (at C1 of the butenyl chain is not allylic, but the methyl hydrogens are), could potentially undergo an ene reaction, which is another type of pericyclic reaction involving an alkene and a compound with an allylic hydrogen (the "ene"). libretexts.org

Reactions Involving the Methoxy (B1213986) Ether Linkage

The C-O bond of the methoxy ether, particularly at a benzylic position, is susceptible to cleavage under acidic conditions.

Cleavage Reactions of Aryl Alkyl Ethers

The ether linkage in 4-methoxy-4-phenyl-2-methylbut-1-ene is a benzylic ether. This type of ether can be cleaved by strong acids like HBr and HI, or by Lewis acids such as BBr₃ or BCl₃. ucalgary.calibretexts.orgatlanchimpharma.comorganic-chemistry.org

The mechanism of cleavage with strong acids (HX) typically proceeds via an Sₙ1 pathway due to the stability of the resulting benzylic carbocation. ucalgary.canih.govlibretexts.org The reaction involves two main steps:

Protonation of the ether oxygen by the strong acid to form a good leaving group (methanol). ucalgary.ca

Departure of the leaving group to form a stable tertiary, benzylic carbocation at C4.

Nucleophilic attack by the halide ion (X⁻) on the carbocation to form the corresponding alkyl halide.

Aryl alkyl ethers will always yield a phenol (B47542) and an alkyl halide, as nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org In this case, since the ether is benzylic, cleavage will produce methanol (B129727) and the corresponding substituted bromo- or iodoalkane.

Lewis acids are also effective for cleaving benzyl (B1604629) ethers, often under milder conditions. researchgate.netorganic-chemistry.org For example, BCl₃ can efficiently debenzylate substrates in the presence of other functional groups. atlanchimpharma.com The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com

Rearrangement Reactions (e.g., Claisen-type Rearrangements of Butenyl Phenyl Ethers)

The classical Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. acs.orgmvpsvktcollege.ac.in The specified compound, this compound, is a homoallylic ether, not an allyl aryl ether, and thus will not undergo a classical Claisen rearrangement. The analogous allyl aryl ether, (3-methylbut-2-enyloxy)benzene, would undergo a Claisen rearrangement upon heating to produce 2-(3-methylbut-2-enyl)phenol. vaia.com

However, related rearrangements of phenyl ethers can be catalyzed by Lewis acids like aluminum chloride. acs.org For instance, butyl phenyl ethers can rearrange to form substituted phenols. acs.org It is also conceivable that under strong acidic conditions, the molecule could undergo rearrangements involving the alkene and the ether functionality. For example, acid-catalyzed rearrangement of homoallylic alcohols is known to proceed via intramolecular hydride shifts. acs.org A similar pathway involving protonation of the alkene followed by intramolecular attack by the ether oxygen could potentially lead to cyclic products, although this is speculative without direct experimental evidence for this specific substrate.

Table of Mentioned Compounds

Reactivity of the Substituted Benzene (B151609) Ring

The benzene ring in this compound is rendered electron-rich and activated towards electrophilic attack due to the presence of two electron-donating substituents: the methoxy group and the alkyl side chain.

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. byjus.com Both the methoxy (-OCH₃) group and the alkyl group are classified as activating groups and ortho-, para-directors. pressbooks.publibretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. pressbooks.pubmsu.edu

The methoxy group is a strong activating group, donating electron density to the ring primarily through a powerful resonance effect, which significantly stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack. libretexts.orgorganicchemistrytutor.com The alkyl group is a weak activating group, operating through a less potent inductive effect. libretexts.orglibretexts.org When multiple activating groups are present, the directing effect of the most powerful activating group dominates. wizeprep.comwizeprep.com Therefore, the methoxy group in this compound will be the principal director of substitution.

Assuming the butenyl substituent is at the C1 position and the methoxy group is at the C3 position (3-(1-Methoxy-3-methyl-but-3-enyl)anisole), the incoming electrophile would be directed to the positions ortho and para relative to the methoxy group (C2, C4, and C6). The C2 and C4 positions are also ortho and para to the alkyl group, making them highly activated. The C6 position is ortho to the methoxy group but meta to the alkyl chain. The final product distribution will be influenced by steric hindrance from the bulky butenyl side chain, which may disfavor substitution at the adjacent C2 and C4 positions, potentially increasing the proportion of the product substituted at C6. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating Effect | Directing Effect | Controlling Substituent | Predicted Positions of Attack |

| Methoxy (-OCH₃) | Strongly Activating organicchemistrytutor.com | Ortho, Para pressbooks.pubbrainly.in | Dominant | C2, C4, C6 |

| Alkyl (-C₄H₇OCH₃) | Weakly Activating libretexts.org | Ortho, Para pressbooks.pub | Subordinate | C2, C4, C5 |

While classical EAS reactions are governed by the inherent electronic properties of the substituents, modern metal-catalyzed reactions have enabled the functionalization of C-H bonds at positions that are otherwise difficult to access. For methoxy-substituted benzenes like anisole (B1667542) and its derivatives, palladium catalysis is a powerful tool for C-H functionalization. thieme.de

Non-directed C-H arylation, which does not require a directing group to be installed on the substrate, can be achieved using palladium catalysts with specialized ligands. nih.gov For instance, a system using a Pd/S,O-ligand catalyst has been shown to perform C-H olefination and arylation on a broad range of anisole derivatives under mild conditions. nih.govresearchgate.net

Furthermore, reversing the conventional ortho/para selectivity is a significant challenge that has been addressed by palladium/norbornene cooperative catalysis. nih.govrsc.org This strategy allows for the selective arylation of C-H bonds at the meta position relative to the methoxy group. nih.govuva.nl The mechanism involves an initial ortho-palladation, followed by insertion of norbornene, and a subsequent C-H activation at the meta position. researchgate.netnih.gov The use of specific S,O-ligands and modified norbornenes has been shown to significantly improve the efficiency and substrate scope of these meta-C-H arylations, even allowing for the functionalization of anisoles bearing various electronic-donating or withdrawing groups. nih.govuva.nlresearchgate.net

Table 2: Examples of Catalytic Systems for Functionalization of Anisole Derivatives

| Reaction Type | Catalyst System | Selectivity | Key Features |

| Non-Directed C-H Arylation | Pd(OAc)₂ / S,O-Ligand nih.gov | Para/Meta | Arylation of anisole derivatives as limiting reagents. nih.gov |

| meta-C-H Arylation | Pd(OAc)₂ / Norbornene / S,O-Ligand nih.govresearchgate.net | meta thieme.denih.gov | Reverses conventional ortho/para selectivity; tolerates diverse functional groups. uva.nlresearchgate.net |

| meta-C-H Arylation | Pd(TFA)₂ / NBE-CO₂Me / Ligand acs.org | meta acs.org | Effective for various alkoxy aromatics, achieving exclusive meta selectivity. acs.org |

| C-5 Arylation of Azoles | Pd(OAc)₂ / Benzoic Acid (in Anisole solvent) mdpi.com | C-5 | Ligandless system where anisole acts as the solvent. mdpi.com |

Cascade and Multicomponent Reactions Incorporating the Compound

The dual reactivity of the alkene and the activated aromatic ring in this compound makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates.

A plausible cascade sequence could involve an initial reaction at the butenyl side chain that generates a reactive intermediate, followed by an intramolecular cyclization onto the electron-rich benzene ring. One such possibility is an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com Treatment of the compound with a Brønsted or Lewis acid could protonate the terminal alkene, generating a tertiary carbocation. This electrophilic center could then be attacked by the nucleophilic anisole ring to form a new six-membered ring, resulting in a tetralin derivative. Such intramolecular cyclizations of alkenes onto activated rings are known to be effective, particularly for forming six-membered rings. masterorganicchemistry.comnih.govbeilstein-archives.org

Alternatively, palladium-catalyzed cascade reactions could be envisioned. mdpi.com For example, an initial palladium-catalyzed functionalization of the alkene could be followed by an intramolecular C-H activation or cross-coupling event on the aromatic ring to construct complex heterocyclic or polycyclic systems in a single pot. mdpi.com

Organometallic Interactions and Catalytic Cycles

The this compound molecule can engage in several types of organometallic interactions, primarily through its terminal alkene and its C-H bonds on the aromatic ring.

The butenyl group is a substrate for olefin metathesis, a powerful carbon-carbon double bond-forming reaction catalyzed by transition metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts). wikipedia.orglibretexts.org The widely accepted Chauvin mechanism proceeds through the [2+2] cycloaddition of the alkene to the metal-carbene catalyst, forming a metallacyclobutane intermediate. wikipedia.orgilpi.comnumberanalytics.com This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-alkylidene. In the context of this compound, it could undergo cross-metathesis with other alkenes, leading to the formation of new, more complex products by swapping alkylidene fragments. organic-chemistry.orgillinois.edulibretexts.org

The catalytic cycles for the metal-catalyzed C-H functionalization of the benzene ring (as discussed in section 3.3.2) also involve key organometallic intermediates. In palladium-catalyzed C-H activation, a cyclopalladated intermediate is often formed, where the palladium atom is part of a new ring structure that includes the substrate. nih.gov For meta-C-H arylation using the norbornene-relay strategy, the catalytic cycle is more complex, involving intermediates where palladium is coordinated to the substrate, the ligand, and the norbornene mediator. researchgate.netthieme.de Mechanistic studies suggest that for some systems, the C-H activation step itself may not be the rate-limiting step of the cycle. uva.nl

Spectroscopic Characterization for Structural Elucidation of 1 Methoxy 3 Methyl but 3 Enyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Chemical Shift and Coupling Analysis

The proton NMR (¹H NMR) spectrum of (1-Methoxy-3-methyl-but-3-enyl)-benzene is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from nearby functional groups.

The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 6.7-7.3 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern of the methoxy (B1213986) group (ortho, meta, or para). For a meta-substituted pattern, a complex multiplet would be anticipated.

The methoxy group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8 ppm. The benzylic proton, attached to the carbon bearing both the phenyl and methoxy groups, is expected to be a multiplet in the region of δ 4.0-4.5 ppm, influenced by coupling to the adjacent methylene (B1212753) protons.

The allylic methylene protons (-CH₂-) adjacent to the double bond would likely appear as a multiplet around δ 2.2-2.5 ppm. The terminal vinyl protons (=CH₂) of the isobutenyl group are expected to be distinct, appearing as singlets or narrow multiplets around δ 4.7-5.0 ppm. The methyl protons on the double bond would give rise to a singlet around δ 1.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic protons | 6.7 - 7.3 | Multiplet | 7.0 - 8.0 |

| Benzylic proton (-CH-O) | 4.0 - 4.5 | Multiplet | 6.0 - 8.0 |

| Methoxy protons (-OCH₃) | ~3.8 | Singlet | N/A |

| Allylic protons (-CH₂-) | 2.2 - 2.5 | Multiplet | ~7.0 |

| Vinyl protons (=CH₂) | 4.7 - 5.0 | Singlets/Multiplets | < 2.0 |

¹³C NMR Chemical Shift and Multiplicity Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of unique carbon atoms and their chemical environment. The predicted ¹³C NMR spectrum of This compound would show distinct signals for each carbon.

The aromatic carbons would resonate in the δ 110-160 ppm region. The carbon attached to the methoxy group (C-O) would be the most deshielded, appearing around δ 158-160 ppm. The other aromatic carbons would have shifts influenced by the positions of the substituents.

The benzylic carbon (-CH-O) is expected around δ 80-85 ppm. The methoxy carbon (-OCH₃) would appear at approximately δ 55 ppm. researchgate.net

In the butenyl side chain, the quaternary vinylic carbon would be in the range of δ 140-145 ppm, while the terminal vinylic carbon (=CH₂) would be around δ 110-115 ppm. The allylic carbon (-CH₂-) is predicted to be in the region of δ 35-40 ppm, and the methyl carbon (-CH₃) would be the most shielded, appearing around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 158 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C (ipso) | 135 - 140 |

| Benzylic C-O | 80 - 85 |

| Methoxy C | ~55 |

| Quaternary Vinyl C | 140 - 145 |

| Terminal Vinyl C | 110 - 115 |

| Allylic C | 35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the benzylic proton and the allylic methylene protons, and between the aromatic protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the aromatic C-O carbon, and between the benzylic proton and the ipso-carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemical arrangement around the chiral center and the conformation of the side chain relative to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Presence and Conformational Insights

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the alkene.

The aromatic C-H stretching vibrations would appear as a group of sharp peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1450-1600 cm⁻¹ range.

The C-O stretching vibration of the methoxy group is expected to produce a strong, characteristic band in the region of 1200-1250 cm⁻¹ (for the aryl-alkyl ether asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (for the symmetric stretch).

The alkene functional group would be identified by the C=C stretching vibration around 1640-1650 cm⁻¹ and the =C-H stretching vibration above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations for the terminal methylene group would be expected to show a strong band around 910 cm⁻¹ and an overtone near 1820 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Alkene =C-H Stretch | ~3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Alkene C=C Stretch | 1640 - 1650 | Medium |

| Aryl-Alkyl Ether C-O Stretch (asymmetric) | 1200 - 1250 | Strong |

| Aryl-Alkyl Ether C-O Stretch (symmetric) | 1020 - 1075 | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Information

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. For This compound (C₁₂H₁₆O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 176.25.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the benzylic bond, leading to the formation of a stable benzylic cation. For instance, loss of the butenyl side chain could lead to a fragment corresponding to a methoxybenzyl cation.

Another likely fragmentation pathway would involve a McLafferty-type rearrangement if the geometry is favorable, or cleavage at the ether bond. The loss of a methyl radical (CH₃•) from the methoxy group to give an [M-15]⁺ ion, or the loss of a methoxy radical (CH₃O•) to give an [M-31]⁺ ion are also plausible fragmentation patterns observed in similar compounds. nih.govnist.gov The isobutenyl side chain could also undergo characteristic fragmentations.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

There is currently no available scientific literature that describes the role of (1-Methoxy-3-methyl-but-3-enyl)-benzene as a synthetic intermediate in the preparation of more complex molecular structures. The transformation of this specific homoallylic ether into more elaborate compounds has not been a subject of published research.

Utilization in Total Synthesis of Natural Products or Bioactive Compounds

A review of scientific databases reveals no instances where this compound has been employed as a starting material or intermediate in the total synthesis of natural products or other bioactive compounds. Its potential as a building block in this area of synthetic chemistry remains unexplored in documented research.

Precursor in the Development of Novel Molecular Scaffolds

The development of novel molecular scaffolds using this compound as a precursor is not described in the current body of scientific literature. Research detailing the conversion of this compound into unique and foundational chemical architectures has not been published.

Building Block for Functional Materials

There is no information available in scientific literature regarding the use of this compound as a building block for the creation of functional materials. Its potential incorporation into polymers, organic electronics, or other material science applications has not been reported.

Future Research Directions and Unresolved Challenges

Development of More Sustainable Synthetic Routes

The conventional synthesis of fragrance molecules often involves multi-step processes that may utilize harsh reagents and generate significant waste. matec-conferences.orgmatec-conferences.org A primary challenge for the future is the development of more sustainable and greener synthetic pathways to (1-Methoxy-3-methyl-but-3-enyl)-benzene.

Future research should focus on several key areas:

Biocatalysis: The use of enzymes or whole-cell systems offers a promising avenue for the synthesis of fragrance compounds. sioc-journal.cnnih.govcnr.it Research into identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound from renewable feedstocks would be a significant advancement. kaust.edu.sa Biocatalytic methods often proceed under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing byproduct formation. nih.gov

Green Solvents: Traditional organic solvents contribute significantly to the environmental impact of chemical processes. Investigating the use of greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents for the synthesis of this compound is crucial. personalcaremagazine.comcarrementbelle.com

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into the conversion of biomass-derived platform molecules, such as terpenes or lignin-derived aromatic compounds, into this compound could revolutionize its production. nrel.govosti.govresearchgate.net

Catalytic Williamson Ether Synthesis: Traditional Williamson ether synthesis for producing aryl ethers can be inefficient. Recent advancements in catalytic Williamson ether synthesis (CWES) at high temperatures using weaker alkylating agents could be adapted for a more sustainable production of the methoxy-substituted aromatic core of the target molecule. researchgate.netacs.org

Exploration of Novel Catalytic Transformations

The alkenyl side chain of this compound is a reactive handle that opens the door to a wide array of novel catalytic transformations. Exploring these reactions can lead to the synthesis of new derivatives with unique properties.

Future research could explore:

Photocatalysis and Organocatalysis: Visible-light photocatalysis and organocatalysis have emerged as powerful tools for organic synthesis, enabling transformations under mild conditions. princeton.eduacs.org Investigating the application of these methods to the functionalization of the double bond in this compound could lead to new C-C and C-heteroatom bond formations. For instance, photocatalytic hydroaminoalkylation of the styrene-like moiety could provide access to valuable γ-arylamines. nih.gov

Transition-Metal Catalysis: The development of new transition-metal catalyzed reactions for the selective functionalization of the alkenyl group is a rich area for research. This could include reactions like hydroformylation, hydroamination, and various cross-coupling reactions to introduce new functional groups. nih.gov The selective C-H activation of the aromatic ring or the allylic position, controlled by a suitable catalyst, could also lead to novel structures. researchgate.net

Enantioselective Catalysis: For applications where chirality is important, developing enantioselective catalytic transformations of the prochiral double bond would be highly valuable. This could involve the use of chiral catalysts to produce single-enantiomer products.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for designing new reactions and predicting their outcomes.

Key areas for investigation include:

Computational Studies: Quantum chemical calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of this compound. rsc.orgnih.govrsc.org These studies can help to predict the most likely sites of reaction and the activation barriers for different transformations. For instance, computational studies on substituted alkoxy radicals have led to generalized structure-activity relationships for reaction barrier heights. rsc.org

Experimental Kinetics and Mechanistic Studies: Detailed experimental studies are needed to validate the predictions from computational models and to fully elucidate the mechanisms of new reactions. This could involve techniques such as kinetic monitoring, isotope labeling studies, and the isolation and characterization of reaction intermediates.

Influence of Substituents: A systematic study of how different substituents on the aromatic ring or the alkenyl chain affect the reactivity of the molecule would be highly informative. This would allow for the fine-tuning of the electronic and steric properties of the molecule to achieve desired reactivity. The reactivity of ortho-methoxy-substituted catechols, for example, has been shown to be influenced by their substitution pattern. nih.gov

Potential for Derivatization into High-Value Chemical Entities

This compound can be viewed as a platform molecule that can be converted into a variety of other high-value chemicals. libretexts.orgmdpi.comyoutube.comnih.gov

Future research in this area could focus on:

Functional Group Interconversion: Developing efficient methods for the conversion of the methoxy (B1213986) and alkenyl groups into other functionalities would greatly expand the synthetic utility of this compound. For example, the alkene could be oxidized to an epoxide or a diol, which are versatile synthetic intermediates.

Polymerization: The vinyl group in this compound suggests the possibility of using it as a monomer in polymerization reactions. chemrxiv.orgchemrxiv.org Research into the synthesis of novel polymers with this monomer could lead to materials with interesting optical or thermal properties.

Synthesis of Complex Molecules: This compound could serve as a key building block in the total synthesis of more complex natural products or pharmaceutically active compounds. Its structure contains both an aromatic ring and a functionalized side chain, making it a versatile starting material. The derivatization of similar fragrance compounds from natural sources like citrus by-products has been explored for the synthesis of other valuable molecules. polimi.it

Compound Names

| Compound Name |

| This compound |

| Terpenes |

| Lignin |

| Epoxide |

| Diol |

Interactive Data Table: Potential Research Directions

| Research Area | Key Focus | Potential Outcomes |

| Sustainable Synthesis | Biocatalysis, Green Solvents, Renewable Feedstocks | Reduced environmental impact, lower cost, increased efficiency |

| Novel Catalysis | Photocatalysis, Organocatalysis, Transition-Metal Catalysis | New derivatives with unique properties, milder reaction conditions |

| Structure-Reactivity | Computational Modeling, Mechanistic Studies | Predictive models for reactivity, rational design of new reactions |

| Derivatization | Functional Group Interconversion, Polymerization | High-value chemicals, novel materials, complex molecule synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.